(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide
Description
(E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a thiazolidinone derivative characterized by:
- Thiazolidinone core: 4-oxo-2-thioxothiazolidin-3-yl group, a heterocyclic scaffold known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties.
- Propanamide side chain: Linked to a 4-hydroxyphenyl group, which may enhance hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-12-5-3-11(4-6-12)18-15(21)7-8-19-16(22)14(25-17(19)24)10-13-2-1-9-23-13/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSRWZGDQYFIB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, characterized by a furan moiety and an amide group. The synthesis typically involves multi-step reactions that include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and hydroxyphenyl groups.
Key Steps in Synthesis:
- Formation of the Thiazolidinone Core : Initial cyclization of thioamide and carbonyl compounds.
- Furan Substitution : Condensation reactions to integrate the furan moiety.
- Amide Formation : Coupling reactions to attach the hydroxyphenyl group.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives of thiazolidinones, including this compound, demonstrate significant antiproliferative effects on various cancer cell lines. For instance, derivatives with electron-donating groups have been linked to enhanced cytotoxicity against human leukemia cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5e | 20 | K562 |
| 5f | 25 | HL-60 |
The mechanism of action appears to involve apoptosis induction, as evidenced by assays such as LDH release and flow cytometry analysis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives showed moderate activity against bacterial strains, others were less effective compared to established antibiotics.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound includes high gastrointestinal absorption and moderate bioavailability, making it a candidate for oral administration.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Lipinski Rule | Yes |
| Bioavailability Score | 0.56 |
Case Studies
Several studies have focused on the biological activity of similar thiazolidinone compounds:
- Study on Anticancer Effects : A group of thiazolidinone derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. The presence of specific substituents influenced their efficacy significantly .
- Antimicrobial Evaluations : Compounds with similar structural motifs were tested against various pathogens, revealing a spectrum of antimicrobial activity that suggests potential for further development in treating infections .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
Key Research Findings
a) Substituent Effects on Bioactivity
- Furan vs. Benzylidene Groups : The furan ring in the target compound (vs. benzylidene in analogs) may improve selectivity for fungal or bacterial enzymes due to its smaller size and polarizability .
- Hydroxyphenyl Position : The 4-hydroxyphenyl group (target compound) vs. 3-hydroxyphenyl () alters hydrogen-bonding patterns. For example, 4-substitution may better align with tyrosine residues in enzyme active sites .
- Methoxy vs.
b) Stereochemical and Chain-Length Effects
- E vs. Z Isomers: The E-configuration in the target compound (vs. Z in ) may optimize spatial alignment with target proteins, as seen in docking studies of similar thiazolidinones .
- Propanamide vs. Butanamide : The longer chain in ’s derivative could improve solubility but reduce binding pocket compatibility .
Recommendations for Future Research :
- Comparative Bioassays : Test the target compound alongside analogs for IC50 values against common pathogens (e.g., Staphylococcus aureus, Candida albicans).
- Structural Optimization : Explore hybrid derivatives (e.g., furan-methoxy combinations) to synergize electronic and steric effects.
Q & A
Q. Basic
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and N-H/O-H stretches) .
- Single-crystal X-ray diffraction : Confirms stereochemistry and molecular packing (e.g., torsion angles of the thiazolidinone ring and furan substituents) .
- NMR : ¹H and ¹³C NMR verify proton environments and carbon connectivity, particularly the (E)-configuration of the methylene group .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Structural confirmation : Re-analyze disputed batches via X-ray crystallography to rule out stereochemical variations .
What strategies optimize reaction yields in thiazolidinone synthesis?
Q. Advanced
- Catalyst screening : Test bases like piperidine versus DBU for Knoevenagel efficiency .
- Temperature control : Maintain 60–80°C during condensation to balance reactivity and side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility .
What are the common impurities during synthesis, and how are they addressed?
Q. Basic
- Unreacted starting materials : Detect via TLC (Rf comparison) and remove by washing with ethyl acetate/hexane .
- Oxidation byproducts : Introduce inert atmospheres (N₂/Ar) to prevent thiol oxidation .
How can stereochemical outcomes in Knoevenagel reactions be analyzed?
Q. Advanced
- X-ray crystallography : Resolve (E)/(Z) isomerism of the methylene group .
- NOESY NMR : Detect spatial proximity of furan protons to confirm configuration .
How should stability studies be designed for this compound under varying conditions?
Q. Basic
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures .
- pH-dependent stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
What computational methods predict binding affinities for target proteins?
Q. Advanced
- Molecular docking : Use crystal structures (e.g., PDB entries) to model interactions with kinases or receptors .
- MD simulations : Assess binding mode stability over 100-ns trajectories (e.g., GROMACS) .
How should conflicting spectroscopic data (e.g., IR vs. NMR) be reconciled?
Q. Advanced
- Cross-validation : Compare IR carbonyl peaks with X-ray bond lengths for C=O groups .
- Dynamic effects : Consider solvent polarity in NMR (e.g., DMSO-d₆ vs. CDCl₃) affecting proton shifts .
What are the solubility challenges, and how can they be mitigated?
Q. Basic
- Low aqueous solubility : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Crystallization optimization : Screen solvent mixtures (e.g., DMF/water) for X-ray-quality crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
